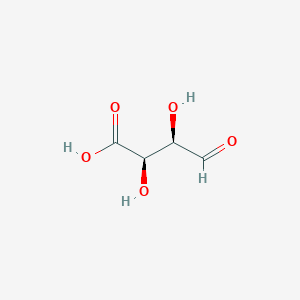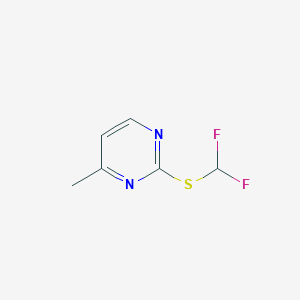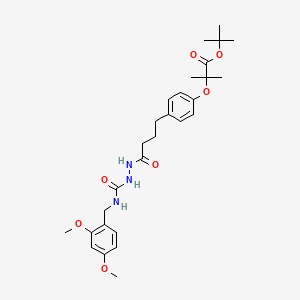
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate is a complex organic compound with a unique structure that includes tert-butyl, phenoxy, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 2,4-dimethoxybenzylamine, which is then reacted with hydrazine to form the hydrazinyl intermediate. This intermediate is further reacted with 4-oxobutylphenol under specific conditions to form the final product. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: A related compound with similar structural features.
tert-Butyl (2S,4R)-4-((3-(3-(2,4-dimethoxybenzyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)pyrazolo[1,5-a]pyridin-5-yl)methyl)-2-methylpiperidine-1-carboxylate: Another compound with a similar backbone.
Uniqueness
Tert-butyl 2-(4-(4-(2-((2,4-dimethoxybenzyl)carbamoyl)hydrazinyl)-4-oxobutyl)phenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H39N3O7 |
|---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[4-[2-[(2,4-dimethoxyphenyl)methylcarbamoyl]hydrazinyl]-4-oxobutyl]phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C28H39N3O7/c1-27(2,3)38-25(33)28(4,5)37-21-14-11-19(12-15-21)9-8-10-24(32)30-31-26(34)29-18-20-13-16-22(35-6)17-23(20)36-7/h11-17H,8-10,18H2,1-7H3,(H,30,32)(H2,29,31,34) |
InChI Key |
UGKGGDYCQKGDPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)CCCC(=O)NNC(=O)NCC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


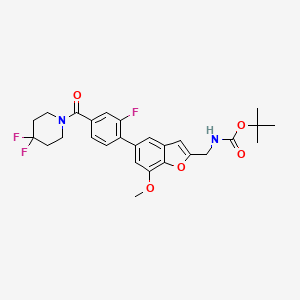
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)
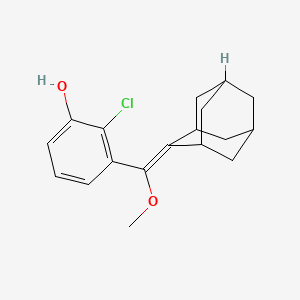


![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
